molecular formula C5H2ClF3N2 B1591954 2-Chloro-6-(trifluoromethyl)pyrazine CAS No. 61655-69-4

2-Chloro-6-(trifluoromethyl)pyrazine

Cat. No. B1591954
CAS RN: 61655-69-4
M. Wt: 182.53 g/mol
InChI Key: ZCRFOAFODJMVOG-UHFFFAOYSA-N
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Description

“2-Chloro-6-(trifluoromethyl)pyrazine” is a chemical compound with the CAS Number: 61655-69-4 . It has a molecular weight of 182.53 and a linear formula of C5H2ClF3N2 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(trifluoromethyl)pyrazine” is represented by the linear formula C5H2ClF3N2 . The average mass of the molecule is 182.531 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-(trifluoromethyl)pyrazine” are as follows :

Scientific Research Applications

Analytical Chemistry

A study by Zacchei, Weidner, and Wishousky (1979) presents a highly specific and sensitive gas chromatographic method for determining 6-chloro-2-(1-piperazinyl)pyrazine in biological fluids. This method involves extraction into benzene, acid-back extraction, and then re-extraction into benzene, converting the amines to trifluoroacetyl derivatives. It is characterized by high sensitivity, allowing for measurement of small drug quantities in biological samples (Zacchei, Weidner, & Wishousky, 1979).

Biochemistry and Pharmacology

Mech-Warda et al. (2022) conducted theoretical research and experimental analysis on chlorohydrazinopyrazine, focusing on its interaction with DNA and cytotoxic properties. The study found that 2-chloro-3-hydrazinopyrazine had a high affinity for DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting its potential clinical application (Mech-Warda et al., 2022).

Organic Chemistry and Material Science

Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives, emphasizing their potential in organic optoelectronic materials. They developed efficient methods for regio-selective amination reactions of dihalo-pyrrolopyrazines, leading to the synthesis of compounds with promising optical and thermal properties for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Safety and Hazards

The safety information for “2-Chloro-6-(trifluoromethyl)pyrazine” includes the following hazard statements :

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-6-(trifluoromethyl)pyrazine Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyrazine Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFOAFODJMVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606047
Record name 2-Chloro-6-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61655-69-4
Record name 2-Chloro-6-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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